(4-octylphenyl)boronic Acid

Descripción general

Descripción

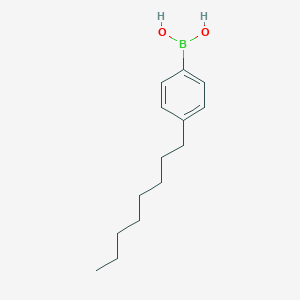

(4-Octylphenyl)boronic acid is an aromatic organoboron compound characterized by a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with a linear octyl chain at the para position. The octyl substituent imparts significant hydrophobicity, influencing its solubility, reactivity, and applications in organic synthesis, materials science, and medicinal chemistry. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, carbohydrate sensing, and as enzyme inhibitors due to their reversible binding with diols and nucleophilic residues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-octylphenyl)boronic acid typically involves the reaction of 4-octylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Formation of 4-octylphenyl magnesium bromide:

Reaction with trimethyl borate:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

(4-Octylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Esterification: The boronic acid can react with diols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Aqueous Acid: Used for hydrolysis of boronate esters.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

- Structure : The compound has a boron atom bonded to a phenyl group and a hydroxyl group, which allows it to act as a Lewis acid.

- Reactivity : It can selectively bind to cis-diols, facilitating the formation of boronate esters. This property is exploited in sensor applications and bioconjugation techniques.

Applications in Organic Synthesis

(4-Octylphenyl)boronic acid finds extensive use in organic synthesis:

- Suzuki-Miyaura Coupling : It serves as a key reagent for the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction is critical for developing pharmaceuticals and agrochemicals.

- Synthesis of Functionalized Materials : It is used to create functionalized polymers and materials with tailored properties for specific applications, such as drug delivery systems and sensors.

Biomedical Applications

The unique properties of this compound extend to biomedical research:

- Drug Delivery Systems : The compound has been utilized in designing nanocarriers that respond to reactive oxygen species (ROS), enhancing targeted drug release in cancer therapy. For instance, Zhang et al. developed ROS-responsive polymersomes using iminoboronate chemistry derived from this compound .

- Sensors : Its ability to form complexes with sugars makes it useful in developing biosensors for glucose monitoring and other carbohydrate sensing applications .

Case Study 1: Cancer Therapy

Zhang et al. demonstrated that this compound-based nanocarriers could effectively deliver therapeutic agents in response to ROS levels within tumor cells, significantly improving treatment efficacy while minimizing side effects .

Case Study 2: Sensor Development

Research has highlighted the potential of this compound in creating selective sensors for carbohydrates, which are crucial for monitoring metabolic disorders such as diabetes .

Mecanismo De Acción

The primary mechanism of action for (4-octylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation process. In this process, the boronic acid transfers its organic group to a palladium catalyst, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This reaction is facilitated by the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

- 4-Acetylphenylboronic Acid (6652-32-0) : The acetyl group (-COCH₃) introduces electron-withdrawing effects, lowering the pKa of the boronic acid (enhancing acidity) compared to (4-octylphenyl)boronic acid. This property improves diol-binding affinity under physiological conditions .

- 4-Biphenylboronic Acid : The biphenyl group enhances π-π stacking interactions, making it effective in chemiluminescence-based sensing systems. Unlike the octyl chain, the biphenyl group increases rigidity and planarity, favoring interactions with aromatic targets .

- (4-(tert-Butyl)phenyl)boronic Acid : The bulky tert-butyl group provides steric hindrance, reducing reactivity in cross-coupling reactions but improving stability in hydrophobic environments. In contrast, the linear octyl chain in this compound may enhance membrane permeability in biological systems .

Solubility and Lipophilicity

- 4-Ethynylphenylboronic Acid : The ethynyl group (-C≡CH) increases water solubility compared to this compound, facilitating reactions in aqueous media. However, the octyl chain’s hydrophobicity makes this compound more suitable for lipid-rich environments .

- 4-Isopropoxybenzeneboronic Acid: The isopropoxy group (-OCH(CH₃)₂) balances solubility in polar and nonpolar solvents, whereas the octyl chain strongly favors organic phases. This difference impacts their utility in drug delivery systems .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | pKa* | Solubility (Water) | LogP | Notable Applications |

|---|---|---|---|---|

| This compound | ~8.5–9.5 | Low | ~4.2 | Hydrophobic materials, lipid-based drug delivery |

| 4-Acetylphenylboronic Acid | ~7.8 | Moderate | 1.8 | Glucose sensing, enzyme inhibition |

| 4-Biphenylboronic Acid | ~8.2 | Low | 3.5 | Chemiluminescence enhancement |

| Phenanthren-9-yl Boronic Acid | ~8.7 | Very low | 4.8 | Anticancer agents |

*Estimated based on structural analogs .

Actividad Biológica

(4-Octylphenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

- Chemical Formula : C₁₄H₁₉BO₂

- Molecular Weight : 234.10 g/mol

- CAS Number : 137756-89-9

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding with diols. This property allows them to inhibit enzymes such as proteases and phosphatases, which play critical roles in various cellular processes. The ability to bind selectively to specific proteins enhances their potential as therapeutic agents.

Biological Activities

Table 1: Summary of Biological Activities of Boronic Acids

Research Insights

- A study highlighted that the introduction of a boronic acid moiety significantly enhances the potency of compounds against cancer cells by improving binding affinity to target proteins involved in cell cycle regulation .

- Another investigation into the structure-activity relationship (SAR) of boronic acids concluded that modifications at the para position can lead to increased cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapies .

Safety and Toxicology

While many boronic acids exhibit low toxicity profiles, it is crucial to assess the safety of this compound through rigorous toxicological studies. Preliminary data suggest that certain derivatives do not induce significant genotoxic effects, making them suitable for further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for (4-octylphenyl)boronic acid to ensure stability and safety in laboratory settings?

- Methodological Answer: this compound should be handled with nitrile or chemical-resistant gloves, and full-body protective suits to prevent skin contact. Gloves must be inspected before use and removed without touching the outer surface to avoid contamination . Storage requires airtight containers in a cool, dry, and well-ventilated area to maintain stability. Avoid exposure to incompatible materials (e.g., strong oxidizers) and monitor for decomposition products under extreme conditions .

Q. What are the primary research applications of this compound in medicinal chemistry and drug discovery?

- Methodological Answer: The compound is widely used in drug design due to its reversible covalent binding with biological targets. For example, boronic acids mimic enzyme substrates (e.g., proteasome inhibitors like Bortezomib) or act as bioisosteres to enhance pharmacokinetic properties. Applications include anticancer agent development, glycoprotein interaction studies, and boron neutron capture therapy (BNCT) .

Q. How does the boronic acid moiety in this compound influence its interaction with biological targets like enzymes or receptors?

- Methodological Answer: The boronic acid group forms reversible covalent bonds with nucleophilic residues (e.g., serine or threonine in proteasomes) or diols (e.g., sugars on glycoproteins). This interaction modulates enzyme inhibition kinetics and enhances binding specificity. Computational modeling and co-crystallization studies are critical for optimizing these interactions .

Advanced Research Questions

Q. What methodological challenges exist in synthesizing and purifying this compound derivatives, and how can these be addressed?

- Methodological Answer: Boronic acids are prone to hydrolysis and require synthesis via protected intermediates (e.g., boronate esters). Purification challenges arise due to their polarity; reverse-phase chromatography or derivatization into stable esters (e.g., trifluoroborate salts) is recommended. Impurity analysis, such as LC-MS/MS with MRM mode, ensures detection of genotoxic byproducts at sub-ppm levels .

Q. How can researchers analyze binding kinetics and thermodynamic parameters of this compound with diol-containing biomolecules?

- Methodological Answer: Stopped-flow fluorescence spectroscopy is ideal for measuring rapid binding kinetics (e.g., kon and koff rates). For thermodynamic studies, isothermal titration calorimetry (ITC) quantifies binding affinities (Kd) and enthalpy changes. Sugar-binding selectivity follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with kon values .

Q. What strategies are effective in mitigating non-specific interactions when using this compound in glycoprotein capture systems?

- Methodological Answer: Non-specific binding can be reduced by optimizing buffer conditions (e.g., high-pH borate buffers) or incorporating zwitterionic coatings on surfaces. Secondary interactions (e.g., hydrophobic or electrostatic) are minimized using competitive eluents like sorbitol. SPR or fluorescence anisotropy validates specificity .

Q. How can computational methods guide the rational design of this compound derivatives for enhanced therapeutic activity?

- Methodological Answer: Molecular docking and MD simulations predict binding modes with targets (e.g., proteasomes or tubulin). QSAR models optimize substituent effects on potency; for example, introducing electron-withdrawing groups on the phenyl ring enhances electrophilicity. Bioisosteric replacement of hydroxyl groups with boronic acids improves metabolic stability .

Q. What experimental approaches are used to evaluate the anticancer activity of this compound derivatives in cellular models?

- Methodological Answer: Cell viability assays (e.g., MTT or ATP luminescence) measure IC50 values across cancer cell lines. Apoptosis induction is quantified via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays. Tubulin polymerization inhibition, a mechanism seen in combretastatin analogs, is assessed using turbidity measurements .

Q. Data Contradiction Analysis

- Example: notes stability under recommended storage conditions but lacks data on decomposition products. Cross-referencing with (thermal degradation studies) suggests thermogravimetric analysis (TGA) can identify decomposition pathways under stress conditions. Researchers should validate stability via accelerated aging tests and monitor for byproducts using GC-MS .

Propiedades

IUPAC Name |

(4-octylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKDAABRKOWPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400718 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133997-05-4 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.